Kanamycin sulfate
Overview
Description
Kanamycin sulfate is an aminoglycoside antibiotic that has been extensively studied for its effectiveness in treating resistant staphylococcal and Gram-negative bacillary infections. It is known for its bactericidal properties and is active against a wide range of bacteria, including strains of Staphylococcus aureus and various Gram-negative bacilli that are often resistant to other antibiotics . Kanamycin sulfate is also used in pediatric cases, where it has been found valuable in the treatment of serious infections .
Synthesis Analysis
Kanamycin sulfate can be synthesized into carbon dots (CDs) through a one-step hydrothermal method. This novel synthesis approach not only retains the antibacterial activity of kanamycin sulfate but also expands its application in bioimaging and biosensors . The synthesis of kanamycin sulfate into carbon dots demonstrates its versatility and potential for use in various scientific and medical applications.
Molecular Structure Analysis
The molecular structure of kanamycin sulfate has been analyzed through protonation studies. Protonation of kanamycin A sulfate was investigated using potentiometric titrations, which helped determine the association constants of differently protonated forms of kanamycin A with sulfate. The protonation sites within the kanamycin molecule have been assigned, providing detailed insights into its molecular structure and interactions .
Chemical Reactions Analysis
Kanamycin sulfate has been shown to induce the recA gene in Escherichia coli, suggesting that it may activate endogenous nucleases or increase the synthesis of "alarmone," which plays a role in the derepression of the SOS-operon . This indicates that kanamycin sulfate can have effects beyond its antibacterial properties, influencing bacterial gene expression.
Physical and Chemical Properties Analysis
The physical and chemical properties of kanamycin sulfate have been characterized through various analytical methods. Liquid chromatography with pulsed electrochemical detection on a gold electrode has been used to analyze kanamycin sulfate, revealing the presence of impurities such as kanamycins B, C, and D . Capacitively coupled contactless conductivity detection has been employed to determine kanamycin sulfate and its related substances, demonstrating its lack of a strong UV-absorbing chromophore and the need for alternative detection methods . Spectrophotometric methods using eosin and vanillin reagents have been developed for the determination of kanamycin sulfate, highlighting its reactivity and the potential for green analytical techniques .
Scientific Research Applications
Effectiveness in Treating Resistant Infections : Kanamycin sulfate has shown effectiveness in treating resistant staphylococcal and Gram-negative bacillary infections, based on in vitro observations and pharmacological data relating to absorption and excretion (Hewitt & Finegold, 1958).
Use in Pediatric Patients : Studies have demonstrated the usefulness of kanamycin sulfate in treating infections in infants and children, particularly for bacterial species freshly isolated. Serum concentrations following intramuscular doses were analyzed, showing its potential in pediatric care (High, Sarria & Huang, 1958).
Broad Clinical Applications : Over a two-year period, kanamycin sulfate was used to treat 140 cases of serious infections in infants and children, including gastroenteritis, septicemia, and pneumonia, demonstrating its broad applicability (Yow & Tengg, 1961).
Pharmacological Properties : The basic water-soluble properties of kanamycin and its reaction with acids to form salts were studied, aiding in understanding its chemical behavior and potential drug interactions (Tisch, Huftalen & Dickison, 1958).
Surgical Infections Treatment : Kanamycin sulfate's efficacy in treating bacterial infections in surgical patients, especially those caused by staphylococci and Gram-negative bacilli, has been confirmed (Rutenburg, 1966).
Oral Health Improvement : Applied topically, kanamycin sulfate has been found to improve oral health by reducing plaque accumulation in individuals with poor oral hygiene (Loesche, Green, Kenney & Nafe, 1971).
Chemical Characterization : Detailed chemical analysis of kanamycin sulfate has been conducted, providing insights into its stability, solubility, and structural properties (Cron et al., 1958).
Innovative Detection Techniques : Recent research has explored the use of metasurfaces in terahertz spectroscopy for the detection of trace amounts of kanamycin sulfate, showcasing advanced methods for sensitive detection (Xie et al., 2015).
HPLC Analysis in Food Safety : High Performance Liquid Chromatography (HPLC) has been employed to detect kanamycin residue in food, highlighting its importance in ensuring public health and controlling antibiotic abuse (Zhang et al., 2019).
Meningococcal Meningitis Treatment : Kanamycin sulfate has shown efficacy in treating meningococcal meningitis, suggesting its potential as a reserve antibiotic in certain severe infections (Ivanov, Verovaia & Popova, 1982).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kanamycin sulfate | |
CAS RN |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin disulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin A sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin A sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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